Lipophilicity (XLogP3) Mapping Against N-Alkyl and N-Benzyl Azocane Comparators
1-(Cyclobutylmethyl)azocane exhibits a computed XLogP3 of 3.3, positioning it in a moderate lipophilicity window that is distinct from both simpler N-alkyl azocanes and N-benzyl/Halobenzyl azocanes [1]. 1-(3-bromobenzyl)azocane, in contrast, is predicted to have a substantially higher lipophilicity due to the halogenated aromatic ring (estimated XLogP3 ≈ 4.5) [2]. This 1.2+ log unit difference translates to approximately a 16-fold difference in octanol/water partition coefficient, impacting permeability, solubility, and nonspecific binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 (computed, PubChem) |
| Comparator Or Baseline | 1-(3-bromobenzyl)azocane: estimated XLogP3 ≈ 4.5; 1-methylazocane: XLogP3 ≈ 2.0 (computed) |
| Quantified Difference | Δ = -1.2 (vs. bromobenzyl); Δ = +1.3 (vs. methyl) |
| Conditions | Computed property, PubChem release 2021.05.07 |
Why This Matters
A 1.2 log unit lipophilicity difference is sufficient to toggle a compound between acceptable and unacceptable ranges for CNS drug-likeness or aqueous solubility screening cascades, directly influencing which screening library tier a compound is selected for.
- [1] PubChem. (2024). 1-(Cyclobutylmethyl)azocane, CID 71378186, Computed Descriptors (XLogP3-AA). View Source
- [2] PubChem. (2024). 1-(3-bromobenzyl)azocane, CID 793281, Computed Descriptors. Estimated XLogP3 derived from ChemDraw/ALOGPS consensus. View Source
